Cas no 89449-10-5 (1-Butanamine, 4-[3-(hexadecyloxy)-2-(phenylmethoxy)propoxy]-)
89449-10-5 structure
Product Name:1-Butanamine, 4-[3-(hexadecyloxy)-2-(phenylmethoxy)propoxy]-
CAS-nummer:89449-10-5
MF:C30H55NO3
MW:477.76260972023
CID:600100
PubChem ID:71324346
Update Time:2025-04-19
1-Butanamine, 4-[3-(hexadecyloxy)-2-(phenylmethoxy)propoxy]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1-Butanamine, 4-[3-(hexadecyloxy)-2-(phenylmethoxy)propoxy]-
- 4-(3-hexadecoxy-2-phenylmethoxypropoxy)butan-1-amine
- 89449-10-5
- DTXSID10753833
- 4-[2-(Benzyloxy)-3-(hexadecyloxy)propoxy]butan-1-amine
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- Inchi: 1S/C30H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-32-27-30(28-33-25-20-18-23-31)34-26-29-21-16-15-17-22-29/h15-17,21-22,30H,2-14,18-20,23-28,31H2,1H3
- InChI-sleutel: IHDPJXWKKONMMK-UHFFFAOYSA-N
- LACHT: O(CC(COCCCCN)OCC1C=CC=CC=1)CCCCCCCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 477.41819462g/mol
- Monoisotopische massa: 477.41819462g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 26
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.9
- Topologisch pooloppervlak: 53.7Ų
1-Butanamine, 4-[3-(hexadecyloxy)-2-(phenylmethoxy)propoxy]- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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